molecular formula C10H7N5O B232379 6-Phenyltetraazolo[1,5-b]pyridazin-7-ol

6-Phenyltetraazolo[1,5-b]pyridazin-7-ol

Cat. No.: B232379
M. Wt: 213.2 g/mol
InChI Key: YKOJQKDJVANJMI-UHFFFAOYSA-N
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Description

6-Phenyltetraazolo[1,5-b]pyridazin-7-ol (CAS: 152942-00-2) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₀H₇N₅O. Its structure comprises a tetraazolo[1,5-b]pyridazine core fused with a phenyl group at position 6 and a hydroxyl group at position 7 . This compound belongs to a broader class of tetrazolo-fused pyridazines, which are of interest in materials science, pharmaceuticals, and energetic materials due to their high nitrogen content and structural versatility.

Properties

Molecular Formula

C10H7N5O

Molecular Weight

213.2 g/mol

IUPAC Name

6-phenyl-3H-tetrazolo[1,5-b]pyridazin-7-one

InChI

InChI=1S/C10H7N5O/c16-8-6-9-11-13-14-15(9)12-10(8)7-4-2-1-3-5-7/h1-6H,(H,11,14)

InChI Key

YKOJQKDJVANJMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=CC2=O)N=NN3

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC2=O)N=NN3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Energetic Materials

6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (Compound 32)
  • Structure: Features an azido (-N₃) group at position 6, nitro (-NO₂) at position 8, and amine (-NH₂) at position 5.
  • Properties :
    • Thermal decomposition: 163°C (low stability due to azido group) .
    • Density: 1.82 g/cm³ (comparable to RDX) .
    • Heat of Formation (HOF): 811.2 kJ/mol (high due to multiple N-N bonds) .
8-Nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (Compound 33)
  • Structure: Nitro (-NO₂) at position 8 and two amine (-NH₂) groups at positions 6 and 6.
  • Properties :
    • Thermal decomposition: 290°C (superior stability to RDX) .
    • Density: 1.80 g/cm³ .
    • Detonation velocity (Dv): 8,746 m/s , Pressure (P): 31.5 GPa (exceeds commercial explosives like DDNP) .
  • Applications : Suitable as a secondary explosive due to high stability and performance .
6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (Compound 3at)
  • Structure : Similar to Compound 32 but optimized for detonation.
  • Properties :
    • Initiating ability: Detonates 500 mg RDX with a minimal charge of 40 mg (surpasses conventional explosives) .
  • Applications : Promising green primary explosive with high initiating power .

Analogues with Pharmaceutical Relevance

Tetrazolo[1,5-b]pyridazin-6-amine (CAS: 19195-43-8)
  • Structure: Amino (-NH₂) group at position 4.
  • Properties :
    • Molecular formula: C₄H₄N₆ .
    • Synthesis yield: Up to 69% via azide cyclization .
  • Applications: Potential as a building block for bioactive molecules due to nucleophilic amino group .
5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol (CAS: 13322-69-5)
  • Structure : Tetrazolo[1,5-a]pyrimidine core with phenyl and hydroxyl groups.
  • Properties :
    • Molecular formula: C₁₀H₇N₅O (isomeric to the target compound) .
  • Applications : Studied for kinase inhibition or antimicrobial activity due to planar aromatic structure .

Comparison with Target Compound :
The pyridazine vs. pyrimidine core difference influences electronic properties and binding interactions. The target compound’s pyridazine core may offer distinct solubility or reactivity profiles.

Thermal and Chemical Stability Trends

Compound Decomposition Temp (°C) Key Functional Groups Stability Insight
6-Phenyltetraazolo[1,5-b]pyridazin-7-ol Not reported -OH, -Ph Phenyl enhances aromatic stability
Compound 32 163 -N₃, -NO₂ Azido group reduces thermal stability
Compound 33 290 -NO₂, -NH₂ Amino groups improve stability

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